molecular formula C15H18Cl2N2O B4413860 (5-chloro-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride

(5-chloro-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride

Cat. No. B4413860
M. Wt: 313.2 g/mol
InChI Key: KHJULHGJRXJJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CEPM, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CEPM is not fully understood, but it is believed to act as a partial agonist at G protein-coupled receptors. This receptor activation leads to a cascade of intracellular signaling events, which ultimately result in the observed biochemical and physiological effects of CEPM.
Biochemical and Physiological Effects:
CEPM has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to modulate the activity of various neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of CEPM is its high selectivity for certain receptors, which makes it a valuable tool for studying specific signaling pathways. However, one of the limitations of CEPM is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are several potential future directions for research on CEPM. One area of interest is the development of more potent analogs of CEPM, which could be used to achieve greater effects at lower concentrations. Another area of interest is the exploration of the potential anti-inflammatory and anti-cancer effects of CEPM, which could have significant implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CEPM and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (5-chloro-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride, or CEPM, is a valuable tool for scientific research due to its wide range of biochemical and physiological effects. While there are some limitations to its use, the potential applications of CEPM are promising and warrant further exploration. With continued research, CEPM could prove to be a valuable tool for understanding the complex signaling pathways that underlie various physiological processes.

Scientific Research Applications

CEPM has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the most promising applications of CEPM include its use as a ligand for G protein-coupled receptors, as well as its potential as an anti-inflammatory and anti-cancer agent.

properties

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O.ClH/c1-2-19-15-6-5-14(16)8-13(15)11-18-10-12-4-3-7-17-9-12;/h3-9,18H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJULHGJRXJJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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